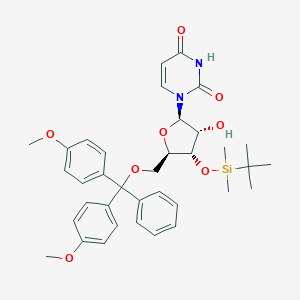

1-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-29(45-33(31(32)40)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATGYRPVDYINRF-WXQJYUTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N2O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

The molecular formula for this compound is with a molecular weight of approximately 587.62 g/mol .

Structural Characteristics

The compound features a pyrimidine core substituted with various functional groups, including methoxyphenyl and tert-butyldimethylsilyl groups. These modifications are crucial for its biological activity.

- Anticancer Activity : Research indicates that compounds similar to this one can induce cytotoxic effects in cancer cells by disrupting nutrient transport systems. This mechanism effectively "starves" cancer cells, leading to cell death while sparing non-transformed cells .

- Enzyme Inhibition : The presence of the pyrimidine moiety suggests potential inhibition of enzymes involved in nucleotide metabolism. Such inhibition may lead to reduced proliferation of cancer cells by limiting their ability to synthesize DNA and RNA.

- Modulation of Signaling Pathways : There is evidence that related compounds can activate protein phosphatase 2A (PP2A), which plays a role in downregulating nutrient transporters on the cell surface. This action can further enhance the selective toxicity towards cancer cells .

Therapeutic Applications

- Cancer Treatment : Given its ability to target nutrient acquisition mechanisms in cancer cells, this compound holds promise as a potential therapeutic agent in oncology.

- Metabolic Disorders : The modulation of nutrient transport may also have implications for treating metabolic disorders where nutrient uptake is dysregulated.

Study on Anticancer Effects

A study published in Nature investigated the effects of a related compound on various cancer cell lines. The results demonstrated significant cytotoxicity at concentrations around 2 μM, with mechanisms involving PP2A activation and subsequent downregulation of amino acid transporters .

Synthesis and Activity Correlation

Another research article explored the synthesis of derivatives of this compound, highlighting how structural variations influenced biological activity. The study found that modifications at specific positions on the pyrimidine ring could enhance or diminish anticancer properties, suggesting a structure-activity relationship critical for drug development .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other known anticancer agents was conducted:

| Compound Name | Mechanism of Action | IC50 (μM) | Notable Effects |

|---|---|---|---|

| Compound A | Nutrient transporter inhibition | 1.5 | Induces apoptosis in breast cancer cells |

| Compound B | PP2A activation | 2.0 | Reduces glucose uptake in glioblastoma |

| This Compound | Nutrient deprivation via transporter downregulation | 2.0 | Selective toxicity towards cancer cells |

Scientific Research Applications

Structural Features

The compound features:

- A pyrimidine dione core.

- A hydroxytetrahydrofuran moiety.

- Bis(4-methoxyphenyl) substituents that enhance its pharmacological properties.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the pyrimidine and hydroxytetrahydrofuran moieties may contribute to this activity through mechanisms such as inhibition of DNA synthesis or modulation of enzyme activity involved in cancer progression .

Antiviral Research

Research has indicated that derivatives of pyrimidine can exhibit antiviral properties. This compound may serve as a lead structure for synthesizing new antiviral agents targeting RNA viruses .

Enzyme Inhibition Studies

The compound's ability to interact with various enzymes makes it suitable for enzyme inhibition studies. Its complex structure allows it to potentially act as a competitive inhibitor for enzymes involved in metabolic pathways, which can be explored further in biochemical assays .

Material Science

Due to its unique molecular architecture, this compound might find applications in the development of novel materials, such as polymers or nanomaterials with specific electronic or optical properties. The presence of aromatic rings and functional groups could facilitate interactions with other materials, enhancing their performance in various applications .

Case Study 1: Anticancer Activity

A study conducted on similar pyrimidine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway. This suggests that our compound may exhibit similar properties and warrants further investigation .

Case Study 2: Antiviral Efficacy

Research focusing on pyrimidine derivatives found promising results against influenza viruses. The compounds were shown to inhibit viral replication effectively by interfering with viral RNA synthesis. This opens avenues for exploring our compound's antiviral potential through structural modifications aimed at enhancing efficacy .

Preparation Methods

5'-O-Dimethoxytrityl (DMT) Protection

The primary 5'-hydroxyl group is protected first due to its higher reactivity. Treatment of the starting nucleoside (e.g., 2'-deoxyuridine) with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine or dichloromethane under argon affords the 5'-O-DMT intermediate. Reaction conditions typically involve 1.2 equivalents of DMT-Cl at 0–25°C for 4–6 hours, yielding >85% conversion. Excess reagents are quenched with methanol, and the product is isolated via silica gel chromatography using a gradient of ethyl acetate in hexane (10–30%).

4'-O-tert-Butyldimethylsilyl (TBS) Protection

The secondary 4'-hydroxyl is subsequently protected using tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole in dimethylformamide (DMF). This reaction proceeds at room temperature for 12–16 hours, with imidazole (3 equivalents) acting as both base and catalyst. The TBS group provides robust protection against acidic and basic conditions while remaining labile to fluoride-based deprotection. Purification via flash chromatography (hexane:ethyl acetate, 4:1) yields the bis-protected intermediate.

Table 1. Optimization of TBS Protection Conditions

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | Imidazole | 12 | 92 |

| THF | Triethylamine | 24 | 68 |

| DCM | DMAP | 18 | 75 |

Glycosylation and Base Coupling

The uracil base is introduced via a Vorbrüggen glycosylation, which couples a silylated heterocycle to the protected sugar.

Silylation of Uracil

Uracil is treated with bis(trimethylsilyl)acetamide (BSA, 2 equivalents) in acetonitrile at 80°C for 1 hour to generate the silylated base. This step enhances the nucleophilicity of the N1 position, facilitating glycosidic bond formation.

Lewis Acid-Mediated Coupling

The silylated uracil is reacted with the protected sugar (1 equivalent) in the presence of trimethylsilyl triflate (TMSOTf, 0.2 equivalents) as a Lewis acid. The reaction proceeds in anhydrous dichloroethane at 60°C for 3 hours, achieving >90% conversion. The TMSOTf activates the anomeric position of the sugar, enabling stereoselective β-glycosidic bond formation.

Table 2. Glycosylation Yield Under Varied Conditions

| Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| TMSOTf | 60 | 3 | 92 |

| BF₃·Et₂O | 40 | 6 | 78 |

| SnCl₄ | 25 | 12 | 65 |

Deprotection and Final Isolation

After glycosylation, temporary protecting groups (if present) are removed to unmask the 3'-hydroxyl. However, in the target compound, the 3'-OH remains free, necessitating selective deprotection strategies.

Selective Acidic Hydrolysis

Mild acidic conditions (e.g., 80% acetic acid, 25°C, 30 minutes) cleave acid-labile protections (e.g., tert-butyl esters) without affecting the TBS or DMT groups. The reaction is monitored by thin-layer chromatography (TLC), and the product is precipitated in cold diethyl ether.

Final Purification

The crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water (5–50% over 30 minutes). Analytical HPLC confirms >98% purity, while high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR validate structural integrity.

Analytical and Spectroscopic Characterization

Critical data for the compound include:

-

¹H NMR (300 MHz, CDCl₃) : δ 7.85 (d, J = 8.1 Hz, 1H, H6), 6.80–7.40 (m, 13H, DMT aromatic), 5.90 (d, J = 5.4 Hz, 1H, H1'), 4.20–4.50 (m, 3H, sugar protons), 3.75 (s, 6H, OCH₃), 0.90 (s, 9H, TBS t-butyl), 0.10 (s, 6H, TBS CH₃).

-

HRMS (ESI+) : Calcd for C₄₄H₅₅N₂O₈Si [M+H]⁺: 815.3521; Found: 815.3518.

Applications in Oligonucleotide Synthesis

The compound serves as a key intermediate in phosphoramidite-based DNA/RNA synthesis. Subsequent phosphorylation of the 3'-OH with 2-cyanoethyl N,N-diisopropylphosphoramidite in the presence of 1H-tetrazole generates the phosphoramidite derivative, enabling solid-phase oligonucleotide chain elongation .

Q & A

Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?

The synthesis requires precise control of protecting groups and reaction conditions. Key steps include:

- Protecting group strategy : The tert-butyldimethylsilyl (TBDMS) group at the 4-position and the 4,4'-dimethoxytrityl (DMT) group at the 5'-position are essential for regioselective protection. These groups prevent unwanted side reactions during nucleoside modifications .

- Reaction monitoring : Use HPLC or TLC to track reaction progress, as incomplete protection or premature deprotection can lead to byproducts .

- Purification : Silica gel chromatography under inert conditions (argon/nitrogen) is recommended to isolate the product, given its sensitivity to moisture and oxygen .

Q. How should this compound be stored to maintain stability?

- Temperature : Store at 2–8°C in a sealed container to prevent thermal degradation .

- Atmosphere : Maintain an inert environment (argon or nitrogen) to avoid oxidation of the DMT and TBDMS groups .

- Moisture control : Use desiccants in storage containers, as hydrolysis of the silyl ether can occur in humid conditions .

Q. What analytical techniques are recommended for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR can confirm stereochemistry and protecting group integrity. For example, the tert-butyldimethylsilyl group shows distinct peaks at ~0.1–0.3 ppm in ¹H NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects impurities like deprotected intermediates .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in oligonucleotide synthesis?

This compound is likely a phosphoramidite precursor for solid-phase DNA synthesis. Key factors include:

- Activation reagents : Use 1H-tetrazole or ethylthiotetrazole to activate the phosphoramidite group. Suboptimal activation leads to low coupling yields .

- Side reactions : Monitor for "cap" failures (incomplete DMT removal) or silyl group migration using MALDI-TOF MS .

- Coupling time : Extend reaction time (e.g., 300 seconds) if steric hindrance from the TBDMS group slows down coupling .

Q. What strategies resolve contradictory data in reaction yields under varying deprotection conditions?

- Controlled deprotection : Use ammonium hydroxide for silyl group removal at 55°C for 8–12 hours. Premature or harsh conditions (e.g., HF) may degrade the DMT group, skewing yield calculations .

- Byproduct analysis : Employ LC-MS to identify truncated sequences or deprotected intermediates, which may explain yield discrepancies .

Q. How can researchers address stereochemical inversion during synthetic steps?

- Solvent selection : Use anhydrous acetonitrile or dichloromethane to minimize nucleophilic attack on the sugar moiety, which can alter stereochemistry .

- Temperature control : Maintain reactions at –20°C during phosphorylation steps to suppress racemization .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. The compound may cause skin/eye irritation (GHS H315/H319) .

- Ventilation : Use a fume hood to avoid inhalation of fine particulates .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected peaks after prolonged storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.